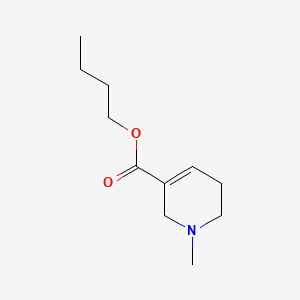
2,6-Dithio-8-methyltheophylline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dithio-8-methyltheophylline is a chemical compound with the molecular formula C8H10N4S3. It is a derivative of theophylline, a well-known methylxanthine drug used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The unique structure of this compound, which includes sulfur atoms, distinguishes it from other theophylline derivatives .
Preparation Methods
The synthesis of 2,6-Dithio-8-methyltheophylline typically involves the introduction of sulfur atoms into the theophylline structure. One common method is the reaction of theophylline with sulfur-containing reagents under controlled conditions. For example, the reaction of theophylline with thiourea in the presence of a base can yield this compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,6-Dithio-8-methyltheophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The sulfur atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Dithio-8-methyltheophylline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other sulfur-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules in ways that other theophylline derivatives cannot, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in respiratory diseases and as an anti-inflammatory agent.
Industry: It is used in the development of new materials with specific properties, such as conductivity and catalytic activity
Mechanism of Action
The mechanism of action of 2,6-Dithio-8-methyltheophylline involves its interaction with various molecular targets. Like theophylline, it inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP in cells. This results in the relaxation of smooth muscle, particularly in the respiratory tract, and anti-inflammatory effects. The sulfur atoms in the compound may also contribute to its unique biological activities by interacting with specific proteins and enzymes .
Comparison with Similar Compounds
2,6-Dithio-8-methyltheophylline can be compared to other theophylline derivatives and sulfur-containing compounds:
Theophylline: The parent compound, used primarily for its bronchodilator effects.
Theobromine: Another methylxanthine with similar pharmacological properties but different potency and side effects.
Caffeine: A widely known stimulant with similar mechanisms of action but different therapeutic uses.
Sulfur-containing analogs: Compounds like 2-thio-1,3,2-dithiaphospholane, which have similar sulfur atoms in their structure and are used in various biochemical applications
Properties
CAS No. |
6466-20-2 |
|---|---|
Molecular Formula |
C8H10N4S3 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1,3-dimethyl-8-methylsulfanyl-7H-purine-2,6-dithione |
InChI |
InChI=1S/C8H10N4S3/c1-11-5-4(9-7(10-5)15-3)6(13)12(2)8(11)14/h1-3H3,(H,9,10) |
InChI Key |
OSNIQHVTMKAFJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=S)N(C1=S)C)NC(=N2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



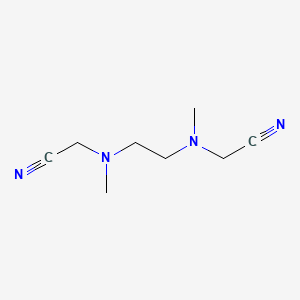
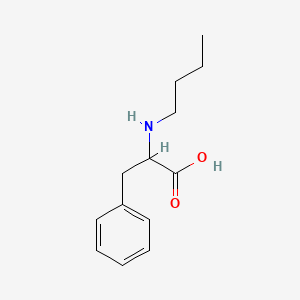

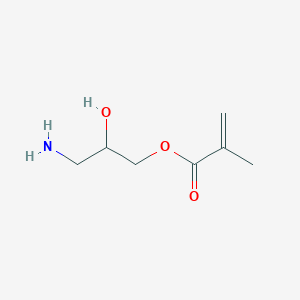
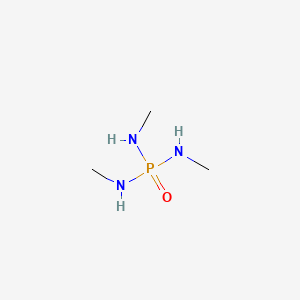



![2-amino-5-[3-[4-(8-chloro-7-oxooctyl)anilino]propyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14736894.png)

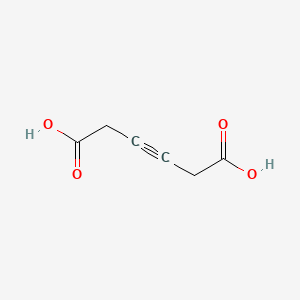
![4-[(2-Nitro-benzylidene)-amino]-phenol](/img/structure/B14736925.png)
